Vertex 11e
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVMXLIGHTZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Vertex 11e Interaction with Erk2 Kinase
Elucidation of Conformational Selection Properties: L-state and R-state Equilibria in ERK2
Active, dual-phosphorylated ERK2 (2P-ERK2) exists in a dynamic equilibrium between two primary conformational states, referred to as the 'L' (low-activity) and 'R' (high-activity or catalytically productive) states. elifesciences.orgnih.govpnas.orgpnas.orgresearchgate.net This equilibrium involves global motions within the kinase. pnas.orgpnas.org
Vertex 11e exhibits properties of conformational selection for the R-state of 2P-ERK2. elifesciences.orgnih.govpnas.orgpnas.orgresearchgate.netacs.orgelifesciences.orgnih.govnih.gov Binding of this compound to 2P-ERK2 strongly shifts the L⇌R equilibrium, effectively trapping the kinase entirely in the R-state. elifesciences.orgnih.govpnas.orgresearchgate.netacs.orgelifesciences.orgnih.govnih.gov This is in contrast to the behavior of 2P-ERK2 in its apoenzyme form, where the R:L ratio is approximately 80:20 at 25°C and 50:50 at 5°C. nih.govpnas.orgacs.org
Interestingly, this compound shows differential binding affinities depending on the phosphorylation state of ERK2. acs.orgnih.gov While it stabilizes the R conformer in 2P-ERK2, binding of this compound to inactive, unphosphorylated ERK2 (0P-ERK2) results in the formation of the T conformer, which is similar to the state observed in the 0P-ERK2 apoenzyme. acs.orgnih.gov This differential conformational preference provides a structural basis for the observed differences in binding affinity between this compound and the active versus inactive forms of ERK2. acs.orgnih.gov
The ability of this compound to select for the R-state suggests a mechanism where its ATP-competitive effects are reinforced by conformational trapping, exploiting the phosphorylation-induced dynamics of ERK2. acs.orgnih.gov
Table 1: Conformational State Stabilization of 2P-ERK2 by Inhibitors
| Inhibitor | Effect on L⇌R Equilibrium in 2P-ERK2 | Dominant State Stabilized | Source(s) |
| Apoenzyme | Equilibrium (approx. 20% L, 80% R) | R (at 25°C) | nih.govpnas.orgacs.org |
| This compound | Shifts completely to R | R | elifesciences.orgnih.govpnas.orgresearchgate.netacs.orgelifesciences.orgnih.govnih.gov |
| SCH772984 | Shifts completely to L | L | elifesciences.orgnih.govpnas.orgresearchgate.netelifesciences.orgnih.gov |
| GDC0994 | Retains equilibrium (similar to apo) | R (dominant) | elifesciences.orgnih.govpnas.orgresearchgate.netelifesciences.orgnih.gov |
| AMP-PNP (ATP analog) | Retains equilibrium (similar to apo) | R (dominant) | pnas.orgresearchgate.net |
Allosteric Communication Modulated by this compound Binding to the Kinase Active Site
This compound binding to the ATP-binding site of ERK2 is not confined to local interactions; it also modulates allosteric communication within the kinase. elifesciences.orgresearchgate.netnih.govpnas.orgpnas.orgacs.orgnih.govnih.govelifesciences.org The conformational selection properties of this compound reveal movements of the activation loop that are allosterically coupled to the kinase active site. elifesciences.orgresearchgate.netnih.govpnas.orgelifesciences.orgelifesciences.org
Solution measurements using techniques like HDX-MS and NMR demonstrate that conformation-selective inhibitors induce effects propagated to distal regions of ERK2, including the P+1 segment, helix αF segments surrounding the activation loop, and helix αL16. elifesciences.orgresearchgate.netnih.govnih.govelifesciences.org The P+1 segment is located distal to the active site and, along with the activation loop, forms part of the interface for substrate and effector binding. elifesciences.orgnih.govelifesciences.org
The allosteric coupling between the active site and distal regions means that conformation-selective inhibitors like this compound can alter the interactions of ERK2 with other proteins. elifesciences.orgresearchgate.netnih.govelifesciences.org For instance, the binding of this compound has been shown to partially inhibit the rate of dephosphorylation of the activation loop by the MAP kinase phosphatase, MKP3/DUSP6. elifesciences.orgnih.govelifesciences.org This highlights how active site binding can allosterically control the accessibility and dynamics of the activation loop, impacting interactions with regulatory proteins. acs.org
Comparative Mechanistic Analyses with ATP-Competitive ERK Inhibitors (e.g., SCH772984, GDC0994, BVD523)
Comparing the mechanism of this compound with other ATP-competitive ERK inhibitors like SCH772984, GDC0994 (ravoxertinib), and BVD523 (ulixertinib) reveals distinct modes of interaction with ERK2 and differential effects on its conformational equilibrium and dynamics. elifesciences.orgnih.govselleckchem.comresearchgate.netnih.govpnas.orgnih.govpnas.orgresearchgate.netelifesciences.orgnih.govnih.govelifesciences.orgmdpi.comamericanelements.comcore.ac.ukguidetopharmacology.orgnih.govnih.govnih.govharvard.eduneobioscience.complos.orgresearchgate.netresearchgate.net
As discussed, this compound strongly favors and stabilizes the R-state of 2P-ERK2. elifesciences.orgnih.govpnas.orgresearchgate.netacs.orgelifesciences.orgnih.govnih.gov In stark contrast, SCH772984 shifts the L⇌R equilibrium completely to the L-state. elifesciences.orgnih.govpnas.orgresearchgate.netelifesciences.orgnih.gov GDC0994, on the other hand, does not induce significant conformational selection and maintains an R:L population ratio similar to that of the apoenzyme. elifesciences.orgnih.govpnas.orgresearchgate.netelifesciences.orgnih.gov BVD523, similar to this compound, also exhibits properties of R-state conformational selection, shifting the equilibrium to 100% R. elifesciences.orgnih.gov
These differences in conformational selection have implications for the interaction of ERK2 with other proteins. For example, while this compound partially inhibits the dephosphorylation rate of the activation loop by MKP3/DUSP6, SCH772984 enhances this rate. elifesciences.orgnih.govelifesciences.org This demonstrates how inhibitors binding to the active site can differentially influence the dynamics and accessibility of the activation loop, impacting phosphatase activity. acs.org
Furthermore, this compound shows preferential binding to 2P-ERK2 compared to 0P-ERK2, which is explained by its R-state selective recognition. elifesciences.orgnih.govacs.orgnih.govelifesciences.org In contrast, GDC0994 and SCH772984 bind both active and inactive forms of the kinase with similar affinity. elifesciences.orgnih.govelifesciences.org
Structural analyses have attempted to elucidate the features of these inhibitors that dictate their conformational selection properties. Crystal structures of 2P-ERK2 complexed with this compound, GDC0994, and a SCH772984 analog (SCHCPD336) have been compared. elifesciences.orgnih.govelifesciences.org While this compound and GDC0994 complexes recapitulate the domain closure associated with the R-state, the SCHCPD336 complex blocks this closure, suggesting that the L-state may involve N-lobe conformational changes that affect activation loop dynamics. elifesciences.orgnih.govelifesciences.org However, the precise features of this compound responsible for its R-state selection are not fully understood. elifesciences.orgresearchgate.netnih.govelifesciences.orgelifesciences.org
HDX-MS studies also reveal differences in the ability of this compound, GDC0994, and SCH772984 to induce perturbations in regions like the P+1 segment, further highlighting their distinct allosteric effects. elifesciences.orgnih.govnih.govelifesciences.org
Table 2: Comparative Properties of ATP-Competitive ERK Inhibitors
| Inhibitor | Conformational Selection in 2P-ERK2 | Binding Affinity (2P- vs 0P-ERK2) | Effect on MKP3/DUSP6 Dephosphorylation of Activation Loop | Source(s) |
| This compound | R-state selective (100% R) | Preferential for 2P-ERK2 | Partially inhibits | elifesciences.orgnih.govpnas.orgresearchgate.netacs.orgelifesciences.orgnih.govnih.govelifesciences.org |
| SCH772984 | L-state selective (100% L) | Similar affinity for 2P- and 0P-ERK2 | Enhances | elifesciences.orgnih.govpnas.orgresearchgate.netelifesciences.orgnih.govelifesciences.org |
| GDC0994 | No significant selection (maintains equilibrium) | Similar affinity for 2P- and 0P-ERK2 | Not specified in sources (maintains equilibrium) | elifesciences.orgnih.govpnas.orgresearchgate.netelifesciences.orgnih.govelifesciences.org |
| BVD523 | R-state selective (100% R) | Preferential for 2P-ERK2 (~10-fold higher affinity) | Not explicitly specified in sources regarding direct comparison with VTX11e/SCH772984 effect on MKP3/DUSP6 rate, but shows R-state selection like VTX11e | elifesciences.orgnih.govharvard.eduneobioscience.complos.orgresearchgate.netresearchgate.net |
Structural Characterization of Vertex 11e Erk2 Complexes
X-ray Crystallographic Delineation of Binding Poses and Interactions within the ATP-Binding Pocket
X-ray crystallography has been instrumental in visualizing the binding mode of Vertex 11e within the ATP-binding pocket of ERK2. This compound binds to the central region of the ATP-binding pocket, occupying the space where the adenosine (B11128) base of ATP would typically reside. bdjn.org The binding of this compound to 2P-ERK2 leads to a recapitulation of the domain closure observed in the 2P-ERK2:AMP-PNP complex, which is associated with a catalytically productive conformation. pnas.orgresearchgate.netnih.govrcsb.org
This compound accesses a binding pocket lined by residues such as Tyr36 and Tyr54, located between helix αC and the phosphate (B84403) binding loop. acs.org Studies involving mutations at Tyr36 and Gly37, which are located in the Gly-rich loop and contribute to peripheral interactions with inhibitors, have demonstrated that these residues are critical for optimal inhibitor interactions. bdjn.org The core regions of this compound are positioned in the central ATP pocket, while extension regions of the inhibitor interact with peripheral areas of the pocket. bdjn.org
While this compound is described as an ATP-competitive inhibitor, it exhibits properties akin to Type II inhibitors by binding differentially to 0P- and 2P-ERK2, favoring the active 2P form. acs.org Notably, this compound binds to ERK2 in a DFG-in conformation, which is contrary to the DFG-out conformation typically stabilized by classical Type II inhibitors. acs.org The binding mode of this compound involves a distortion of the phosphate-binding loop (P-loop). nih.gov The Tyr36 residue in the P-loop is oriented towards Tyr64 in helix αC, forming a stacking interaction. nih.gov
Conformational Adaptations of Key Kinase Motifs upon this compound Binding
The binding of this compound to ERK2 induces significant conformational changes and modulates the dynamics of several key kinase motifs. These changes are not limited to the active site but are propagated to distal regions, highlighting allosteric coupling within the kinase. elifesciences.orgnih.govresearchgate.netelifesciences.orgnih.govbiorxiv.orgproteopedia.org
Activation Loop Modulation and its Allosteric Coupling
The activation loop undergoes significant remodeling upon this compound binding to 2P-ERK2. pnas.org this compound binding controls conformational changes at the activation loop, suggesting a coupling with global exchange within the kinase core. pnas.org This modulation of activation loop dynamics is allosterically coupled to the kinase active site. elifesciences.orgnih.govresearchgate.netelifesciences.orgnih.govbiorxiv.orgproteopedia.org The binding of this compound shifts the equilibrium of 2P-ERK2 completely to the R state, which is associated with a catalytically productive ATP-binding mode and involves movements needed to form a competent active site. pnas.orgnih.govresearchgate.netacs.orgnih.govrcsb.org This conformational selection property of this compound influences the dynamics of the activation loop and can affect the rate of dephosphorylation by phosphatases like MKP3. pnas.orgelifesciences.orgelifesciences.orgnih.govrcsb.orgebi.ac.uk Although large structural rearrangements of the activation loop were not always obvious in crystal structures of this compound complexes, solution measurements like HDX-MS and NMR reveal conformational changes around the phosphorylated residues T183 and Y185. elifesciences.orgelifesciences.org
P+1 Segment Perturbations
The P+1 segment, located C-terminal to the activation loop, also experiences perturbations upon this compound binding. pnas.orgelifesciences.orgnih.govresearchgate.netacs.orgnih.govbiorxiv.orgproteopedia.org HDX-MS measurements reveal changes in hydrogen exchange protection in the P+1 peptide, which report conformational changes at the activation loop and surrounding regions. pnas.orgelifesciences.orgnih.govresearchgate.netnih.gov The effects on the P+1 segment demonstrate that conformational shifts within the active site can propagate to distal regions. researchgate.net Residues within the P+1 segment, such as I196, show greater chemical shift perturbations with R-state selective inhibitors like this compound. elifesciences.org
Helix αC and Helix αF Rearrangements
Crystal structures of ERK2 complexed with inhibitors, including this compound, reveal systematic shifts in helix αC. elifesciences.orgnih.govresearchgate.netnih.govbiorxiv.orgproteopedia.org These shifts are often mediated by interactions such as the Tyr-Tyr ring stacking interaction and the conserved Lys-Glu salt bridge. elifesciences.orgnih.govresearchgate.netnih.govbiorxiv.orgproteopedia.org In inactive 0P-ERK2, the N and C lobes are held apart, and phosphorylation leads to rotation of helix αC towards the activation loop. elifesciences.orgnih.gov this compound binding contributes to the movements associated with forming a competent active site, which involves shifts in helix αC. researchgate.netnih.govrcsb.org Helix αF is also affected, with HDX patterns showing greater protection in this region induced by this compound. elifesciences.orgnih.govnih.govproteopedia.org
N-lobe Compactness and Kinase Active Site Architecture
Here is a summary of the conformational adaptations:
Comparison of Structural States Induced by Conformation-Selective Inhibitors
Extracellular signal-regulated kinase 2 (ERK2) undergoes significant conformational changes upon activation by dual phosphorylation, transitioning between different dynamic states. Studies utilizing nuclear magnetic resonance (NMR) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) have revealed that active, phosphorylated ERK2 (2P-ERK2) exists in a dynamic equilibrium between at least two conformational states, denoted as "L" and "R". nih.govnih.govpnas.orgbiorxiv.orgpnas.orgnih.govelifesciences.orgresearchgate.net The R state is associated with a catalytically productive ATP-binding mode. nih.govelifesciences.org Conformation-selective inhibitors can exploit the energetic differences between these states to stabilize specific conformations. nih.govpnas.orgbiorxiv.orgpnas.orgnih.govelifesciences.orgresearchgate.net
This compound (VTX11e) is an ATP-competitive inhibitor of ERK1/2 that demonstrates properties of conformation selection. nih.govpnas.orgbiorxiv.orgpnas.orgnih.govelifesciences.orgresearchgate.netresearchgate.netresearchgate.net Research indicates that this compound binds with differential affinities to inactive, unphosphorylated ERK2 (0P-ERK2) and active, phosphorylated ERK2 (2P-ERK2). nih.gov Specifically, this compound binding to 0P-ERK2 results in the formation of a T-state conformer, similar to that observed in the 0P-ERK2 apoenzyme. nih.gov In contrast, binding of this compound to 2P-ERK2 strongly shifts the conformational equilibrium to favor the R state. nih.govnih.govpnas.orgbiorxiv.orgpnas.orgnih.govelifesciences.orgresearchgate.netresearchgate.net This stabilization of different enzyme conformations depending on the activity state of ERK2 provides a structural basis for the observed differential affinities of this compound for the two forms of the kinase. nih.gov
Comparative structural studies with other conformation-selective ERK inhibitors, such as SCH772984 and GDC-0994, highlight distinct mechanisms of action. While this compound shifts the equilibrium of 2P-ERK2 entirely towards the R state, SCH772984 has been shown to shift the equilibrium completely to the L state. nih.govpnas.orgpnas.orgnih.govelifesciences.orgresearchgate.net GDC-0994, on the other hand, allows for R⇌L exchange with population ratios comparable to those seen in the apoenzyme. nih.govpnas.orgelifesciences.orgresearchgate.netresearchgate.net
X-ray crystal structures of 2P-ERK2 complexed with this compound or GDC-0994 show a recapitulation of the domain closure observed in the 2P-ERK2:AMP-PNP complex, which is associated with the formation of a catalytically competent active site. pnas.orgpnas.orgnih.govresearchgate.net This closure involves a shift in the Gly-rich loop. pnas.orgpnas.orgnih.govresearchgate.net In contrast, a complex with a SCH772984 analog showed this closure to be blocked. pnas.orgpnas.orgnih.govresearchgate.net Although crystal structures of high-affinity inhibitors bound to active versus inactive ERK2 did not always reveal detectable structural differences within the active site, potentially due to conformational trapping in the crystal form, solution measurements using HDX-MS provided further insights. pnas.org HDX-MS revealed distinct binding interactions for this compound, GDC-0994, and AMP-PNP with active versus inactive ERK2, where the extent of HX protection correlated with the formation of the R state. pnas.orgpnas.orgnih.govresearchgate.net this compound binding to 2P-ERK2 led to significantly greater HX protection in peptides corresponding to the DFG motif and P+1 segment compared to binding to 0P-ERK2, correlating with R state formation. pnas.org Conversely, SCH772984 binding to 2P-ERK2 resulted in increased deuterium (B1214612) uptake in these regions, suggesting stabilization of a more open conformation akin to the L state or the inhibitor-complexed 0P-ERK2. pnas.org
Further structural analysis of co-crystal structures of R-state selective inhibitors, including this compound, complexed with ERK2 revealed small but systematic conformational shifts in the Gly loop, helix αC, and helix αL16. nih.govbiorxiv.orgelifesciences.org These shifts involve the Gly loop moving closer to the DFG segment and helices αC and αL16 shifting outwards. nih.govbiorxiv.orgelifesciences.org These findings suggest a model where the R-state involves subtle movements in the N-lobe that enhance compactness within the active site and influence the mobility surrounding the activation loop. nih.govbiorxiv.orgelifesciences.org
The distinct conformational states induced by this compound and other inhibitors have functional consequences. For instance, binding of this compound partially inhibits the rate of dephosphorylation of the activation loop by the MAP kinase phosphatase MKP3/DUSP6, while SCH772984 enhances this rate. nih.govelifesciences.org This suggests that conformation-selective inhibitors can allosterically modulate the interaction of ERK2 with other proteins. nih.govbiorxiv.orgelifesciences.org
Despite the structural insights gained, the specific features of this compound that dictate its R-state selection property are not fully understood. nih.govelifesciences.org Comparisons of crystal structures of 2P-ERK2 complexed with this compound, GDC-0994, and SCHCPD336 (an analog of SCH772984) were inconclusive in definitively identifying these features, although differences in their impact on the Gly loop and helix αC interactions were noted. nih.govelifesciences.org
The following table summarizes the conformational states induced by different inhibitors based on NMR and HDX-MS data:
| Inhibitor | ERK2 Phosphorylation State | Dominant Conformer Induced | Method(s) Used |
| This compound | 0P-ERK2 | T state | NMR nih.gov |
| This compound | 2P-ERK2 | R state (100% shift) | NMR nih.govnih.govpnas.orgbiorxiv.orgelifesciences.orgresearchgate.netresearchgate.net, HDX-MS pnas.orgpnas.orgnih.govresearchgate.net |
| SCH772984 | 2P-ERK2 | L state (complete shift) | NMR nih.govpnas.orgpnas.orgnih.govelifesciences.orgresearchgate.net, HDX-MS pnas.orgpnas.orgnih.govresearchgate.net |
| GDC-0994 | 0P-ERK2 | L state (similar to apo) | NMR pnas.orgresearchgate.net |
| GDC-0994 | 2P-ERK2 | R:L exchange (80:20 R:L) | NMR nih.govpnas.orgelifesciences.orgresearchgate.netresearchgate.net, HDX-MS pnas.orgpnas.orgnih.govresearchgate.net |
| AMP-PNP | 0P-ERK2 | L state (similar to apo) | NMR pnas.orgresearchgate.net |
| AMP-PNP | 2P-ERK2 | R:L exchange (similar to apo) | NMR pnas.orgresearchgate.net, HDX-MS pnas.orgpnas.orgnih.govresearchgate.net |
Note: T state and L state are often used interchangeably in the context of inactive/less active conformations, while R state refers to the more active/productive conformation. nih.govnih.govpnas.orgelifesciences.org
Further research involving a broader panel of inhibitors with varying chemistries has identified additional molecules that, like this compound, exhibit R-state selection properties, revealing effects propagated to distal regions of ERK2, including the P+1 segment, helix αF, and helix αL16. nih.govbiorxiv.orgelifesciences.org
Kinetic and Dynamic Principles Governing Vertex 11e Binding
Investigation of Slow Onset and Slow Dissociation Kinetics of Vertex 11e
This compound exhibits slow-onset inhibition and slow dissociation kinetics from ERK2. These kinetic properties distinguish it from other ERK inhibitors and are considered important for potentially higher drug potency due to increased cellular retention. Enzyme kinetic studies have characterized the binding kinetics of this compound and other ERK inhibitors. Vertex-11e and SCH772984 are noted as the first ERK2 inhibitors known to demonstrate slow dissociation rate constants, with Vertex-11e having a value of 0.2 h⁻¹. The apparent rate constant for association (kon) for Vertex-11e was measured to be 0.21 μM⁻¹ s⁻¹, which is slower than the rate of free diffusion, indicating a slow-onset inhibition mechanism.
Differential Binding Affinity of this compound for Phosphorylated (2P-ERK2) versus Unphosphorylated (0P-ERK2) States
This compound demonstrates differential binding affinity for the phosphorylated (2P-ERK2) and unphosphorylated (0P-ERK2) forms of ERK2. Specifically, this compound binds with higher affinity to 2P-ERK2 compared to 0P-ERK2. Kinetic competition assays have been used to demonstrate these differing affinities. The binding affinity (Ki) of this compound for 0P-ERK2 was determined to be 2.5 ± 0.5 nM, which is approximately one order of magnitude weaker than its affinity for 2P-ERK2 (0.34 nM). This differential binding suggests that this compound may either bind in distinct modes to 0P-ERK2 and 2P-ERK2 or utilize a conformational selection mechanism where the binding-competent state is significantly more populated in 2P-ERK2. Unlike this compound, other inhibitors such as GDC0994 and SCH772984 bind to both active and inactive forms of the kinase with comparable affinity.
Probing Protein Dynamics through Nuclear Magnetic Resonance (NMR) Relaxation Dispersion Measurements
NMR relaxation dispersion measurements have been instrumental in probing the dynamics of ERK2 and how they are affected by this compound binding. These studies have revealed that dual phosphorylation of ERK2 induces significant changes in the enzyme's dynamics, characterized by a global exchange between two conformational states, referred to as "L" and "R". The R state is associated with a catalytically productive ATP-binding mode. While 0P-ERK2 primarily exists in one major conformer (L state), 2P-ERK2 exists in both L (approximately 20%) and R (approximately 80%) conformers that exchange on a millisecond timescale at 25 °C. Binding of this compound to 2P-ERK2 shifts this L⇌R equilibrium almost entirely to the R state, effectively stabilizing this conformation. This conformational selection property of this compound provides a structural basis for its differential affinity for the phosphorylated and unphosphorylated forms of ERK2.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Protection and Dynamics Mapping
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has been employed as a complementary technique to NMR to study the conformational dynamics of ERK2 and the effects of this compound binding. HDX-MS measurements reveal distinct binding interactions for this compound with active versus inactive ERK2. The extent of hydrogen exchange protection observed through HDX-MS correlates with the formation of the R state. This compound binding to 2P-ERK2 leads to significantly greater HDX protection in regions such as the DFG motif and the P+1 segment compared to the apoenzyme or 0P-ERK2 complexes. This increased protection is consistent with this compound stabilizing the active, R conformation of 2P-ERK2. HDX-MS also indicates that the conformational selection properties of this compound affect the dynamics of the activation loop. The effects observed by HDX-MS suggest that conformational shifts within the active site, induced by inhibitors like this compound, can propagate to distal regions including the activation loop and the P+1 segment.
Data from HDX-MS experiments can be represented by the difference Area Under the Curve (dAUC) measurement, which quantifies the difference in deuterium (B1214612) uptake between the apo and inhibitor-bound states over time. A positive dAUC value for a region indicates increased protection (reduced exchange) upon inhibitor binding.
| Region | Inhibitor | dAUC (Arbitrary Units) |
| DFG motif | Vertex-11e | High Protection |
| P+1 segment | Vertex-11e | Increased Protection |
| DFG motif | GDC0994 | Moderate Protection |
| P+1 segment | GDC0994 | Moderate Protection |
| DFG motif | SCH772984 | Maximal Protection |
| P+1 segment | SCH772984 | Decreased Protection |
Modulation of ERK2 Dephosphorylation Rates by MAP Kinase Phosphatase (MKP3/DUSP6)
This compound has been shown to modulate the rate of dephosphorylation of 2P-ERK2 catalyzed by the MAP kinase phosphatase MKP3 (also known as DUSP6). MKP3 typically dephosphorylates pY185 first, followed by pT183. Binding of this compound to 2P-ERK2 partially inhibits the rate of dephosphorylation at the activation loop by MKP3/DUSP6. This effect is in contrast to other inhibitors like SCH772984, which can enhance the dephosphorylation rate. The ability of this compound to inhibit dephosphorylation is consistent with its property of conformational selection for the R state, which is thought to trap the activation loop in a conformation that is less accessible to the phosphatase. This suggests that inhibitors with conformational selection properties can impact the interaction of ERK2 with downstream effectors like phosphatases by regulating the dynamics of the activation loop.
The effect of this compound on the stepwise dephosphorylation of 2P-ERK2 by MKP3 can be summarized by the apparent first-order rate constants:
| Inhibitor | Dephosphorylation Step | Rate Constant (k) | Effect compared to Apoenzyme |
| Apoenzyme | 2P -> 1P (pY185) | k₁ | Baseline |
| Apoenzyme | 1P -> 0P (pT183) | k₂ | Baseline |
| Vertex-11e | 2P -> 1P (pY185) | Decreased k₁ | Inhibition |
| Vertex-11e | 1P -> 0P (pT183) | Effect on k₂ | Not explicitly stated |
| SCH772984 | 2P -> 1P (pY185) | Increased k₁ | Enhancement |
| SCH772984 | 1P -> 0P (pT183) | Effect on k₂ | Not explicitly stated |
Note: The table reflects the reported effects on the first dephosphorylation step (pY185). Specific values for rate constants were not consistently available across sources, but the qualitative effect of inhibition by Vertex-11e is reported.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results. Further specific search needed. |
| ERK2 | 56046060 |
| MKP3 (DUSP6) | 51359 |
Specificity and Selectivity Profiling of Vertex 11e in Kinase Systems
Isoform-Selective Inhibition of ERK1 and ERK2
Vertex 11e demonstrates potent inhibitory activity against both ERK1 and ERK2. Biochemical assays have reported IC50 values of 17 nM for ERK1 and 15 nM for ERK2, indicating comparable potency against both isoforms. selleckchem.comselleckchem.com Further studies have reported a Ki value of less than 2 nM for ERK2, highlighting its high affinity for this kinase. medchemexpress.comnih.gov
A notable characteristic of this compound is its conformation-selective binding to ERK2. It exhibits differential affinities for the inactive, unphosphorylated form (0P-ERK2) and the active, dual-phosphorylated form (2P-ERK2). nih.govacs.org While binding to 0P-ERK2 favors the T conformer, binding to 2P-ERK2 strongly shifts the conformational equilibrium towards the R-state. nih.gov This selective stabilization of the R-state in 2P-ERK2 is considered a key aspect of its inhibitory mechanism and contributes to its allosteric properties. nih.govnih.govacs.org Studies utilizing techniques such as nuclear magnetic resonance (NMR) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) have provided detailed evidence for this conformation-selective binding and the resulting changes in ERK2 dynamics. elifesciences.orgnih.govnih.govpnas.orgrcsb.orgnih.govpnas.orgelifesciences.orgresearchgate.netelifesciences.org
Table 1: Inhibitory Potency of this compound against ERK1 and ERK2
| Target | Assay Type | Potency Value | Unit | Reference |
| ERK1 | IC50 | 17 | nM | selleckchem.comselleckchem.com |
| ERK2 | IC50 | 15 | nM | selleckchem.comselleckchem.com |
| ERK2 | Ki | < 2 | nM | medchemexpress.comnih.gov |
Evaluation of Selectivity against Upstream Kinases (e.g., MEK1/2)
Investigations into the selectivity of this compound have included assessments of its activity against kinases upstream of ERK in the MAPK pathway, such as MEK1 and MEK2. Research indicates that this compound shows negligible inhibitory activity against a panel of endogenous MEKs, including MEK1/2. nih.gov This was observed even when this compound was tested at concentrations significantly exceeding its potency against ERK. nih.gov Furthermore, cell-based studies have shown that while this compound treatment can lead to increased ERK phosphorylation, it does so without affecting the activity state of MEK1/2, supporting its action downstream of these kinases. pnas.orgaacrjournals.org
Assessment of Activity against Downstream Substrates (e.g., RSK)
This compound's impact on the MAPK pathway extends to the phosphorylation of downstream substrates of ERK, such as p90 ribosomal S6 kinase (RSK). Cell-based experiments have demonstrated that treatment with this compound effectively blocks the phosphorylation of p90RSK (RSK1/2/3). selleckchem.commedchemexpress.comnih.govaacrjournals.org Importantly, this inhibition of pRSK phosphorylation is an indirect effect resulting from the primary inhibition of ERK. Quantitative chemoproteomics studies have confirmed that this compound does not directly inhibit endogenous RSK (RSK1/2/3) active-site peptides, even at high concentrations. nih.gov This underscores the specificity of this compound for ERK rather than its downstream effectors.
Broad Kinome Selectivity and Off-Target Interaction Assessment
Beyond its activity within the core MAPK pathway, this compound has been evaluated for its selectivity across a broader range of kinases to assess potential off-target interactions. This compound is reported to exhibit high selectivity, showing over 200-fold selectivity compared to other kinases tested. selleckchem.comselleckchem.com More specifically, it has demonstrated greater than 300-fold selectivity against kinases such as GSK3, CDK2, and Aurora A. nih.gov A reported Ki value of 395 nM for GSK3 further supports its selectivity profile, indicating significantly lower affinity for GSK3 compared to ERK2. medchemexpress.com These findings collectively suggest that this compound is a highly selective ERK inhibitor with limited off-target activity against a diverse panel of kinases.
Table 2: Selectivity of this compound against Other Kinases
| Target | Potency Value | Unit | Selectivity vs. ERK1/2 | Reference |
| Other kinases (panel) | >200-fold less potent | - | >200-fold | selleckchem.comselleckchem.com |
| GSK3 | 395 | nM | medchemexpress.com | |
| GSK3, CDK2, Aurora A | >300-fold less potent | - | >300-fold | nih.gov |
| MEK1/2 | Negligible activity at 10 µM | - | nih.gov | |
| RSK1/2/3 | No direct inhibition at 10 µM | - | nih.gov |
Investigation of Erk2 Mutational Effects on Vertex 11e Efficacy and Resistance Mechanisms
Characterization of Inhibitor-Resistant ERK2 Mutants (e.g., Y36H, G37C)
Specific mutations in ERK2 have been identified that confer resistance to inhibitors like Vertex 11e and SCH772984. bdjn.orgoncokb.orgoncokb.orgresearchgate.netaacrjournals.orgbdjn.org Among these, mutations at residues Tyr36 (Y36) and Gly37 (G37), located within the glycine-rich loop of ERK2, are notable examples. bdjn.orgbdjn.org The Y36H (Tyrosine to Histidine at position 36) and G37C (Glycine to Cysteine at position 37) mutations have been found in cancer cells that developed resistance to ERK inhibitors. bdjn.orgoncokb.orgoncokb.orgbdjn.org In vitro studies have demonstrated that expression of ERK2 Y36H or G37C mutants in cell lines confers resistance to this compound, resulting in sustained cell proliferation even in the presence of the inhibitor. oncokb.orgoncokb.orgaacrjournals.org This indicates that these specific amino acid substitutions directly contribute to the reduced efficacy of this compound. aacrjournals.org
Structural Basis of Acquired Resistance to this compound:
Structural studies, particularly through crystal structures of the mutant ERK2 proteins, have provided detailed insights into how mutations like Y36H and G37C mediate resistance to this compound. bdjn.orgbdjn.org These mutations induce structural changes that interfere with the optimal binding of the inhibitor within the ATP-binding pocket of ERK2. bdjn.orgbdjn.org
Conformational Rearrangements of Glycine-Rich Loop and Helix C
The Y36H mutation leads to significant conformational changes in the glycine-rich loop and the adjacent helix C of ERK2. bdjn.orgbdjn.org In wild-type ERK2, the Tyr36 residue in the glycine-rich loop forms a pi-pi interaction with Tyr64 in helix C. bdjn.org The substitution of Tyrosine with Histidine at position 36 disrupts this interaction, causing the imidazole (B134444) side chain of His36 to rotate away from Tyr64. bdjn.org This rotation, along with movements in the Gly-rich loop and helix C, can obstruct the entry of inhibitors like this compound into the ATP-binding pocket. bdjn.orgbdjn.org Superposition of the ERK2-Vertex 11e complex structure with the Y36H mutant structure shows that the rotated His36 side chain overlaps with the extension 1 region of this compound, inhibiting its binding. bdjn.orgbdjn.org
Changes in Loop Flexibility and Dihedral Angles
The G37C mutation also impacts the glycine-rich loop, primarily by inducing rigidity due to restrictions in dihedral angles. bdjn.orgbdjn.org The substitution of the flexible Glycine with Cysteine at position 37 leads to a more constrained conformation of the loop. bdjn.orgbdjn.org This increased rigidity affects the induced fit mechanism required for optimal interaction between the glycine-rich loop and the inhibitor. bdjn.org Furthermore, the bulkier thioethyl side chain of the mutated Cys37 can clash with the extension 1 region of this compound, further impeding binding. bdjn.orgresearchgate.net Structural analysis, including examination of dihedral angles in the Ramachandran plot, revealed that the G37C mutation shifts the position of residue 37 into a favored region, indicating increased rigidity compared to the wild-type Gly37, which resides in an unfavored region. bdjn.org
Implications for Rational Design of Mutation-Resistant ERK Inhibitors
The detailed structural information regarding how ERK2 mutations like Y36H and G37C confer resistance to this compound provides crucial insights for the rational design of next-generation ERK inhibitors. bdjn.orgbdjn.org Understanding the specific conformational changes, steric clashes, and alterations in loop dynamics in the mutant proteins allows for the design of inhibitors that can circumvent these resistance mechanisms. bdjn.orgbdjn.org Strategies could involve designing compounds with modified scaffolds or side chains that can accommodate the altered binding pocket shape and flexibility in the mutants. bdjn.orgbdjn.org For instance, modifying the extension 1 region of inhibitors like this compound could potentially improve interactions with the mutated residues in the glycine-rich loop. bdjn.org The goal is to develop novel inhibitors that maintain high potency against both wild-type and common resistant ERK2 mutants, thereby overcoming a major limitation in current ERK-targeted therapies. bdjn.orgbdjn.org
Advanced Methodologies in Vertex 11e Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational State Characterization (e.g., HMQC, Methyl Probes)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in deciphering the conformational dynamics of ERK2 upon binding to Vertex 11e. Specifically, two-dimensional (2D) ¹³C-¹H Heteronuclear Multiple Quantum Coherence (HMQC) NMR experiments have been employed to monitor the conformational states of inactive (unphosphorylated, 0P-ERK2) and active (dually phosphorylated, 2P-ERK2) forms of the kinase. nih.gov
Research has revealed that active 2P-ERK2 exists in a dynamic equilibrium between two distinct conformational states: a major "R" state (approximately 80%) and a minor "L" state (approximately 20%). acs.orgpnas.org These states are in slow exchange and can be resolved using methyl-group NMR probes, particularly the isoleucine, leucine, and valine (ILV) methyl groups of key residues like I72, V143, and L242. nih.govacs.org
The binding of this compound demonstrates remarkable conformational selection. nih.govacs.orgpnas.org Upon saturation with this compound, the L⇌R equilibrium in 2P-ERK2 is completely shifted to the R state. nih.govacs.orgpnas.orgelifesciences.orgnih.gov In contrast, the inactive 0P-ERK2, which predominantly exists in the L state (also referred to as the T conformer), remains in this state after forming a complex with this compound. nih.govpnas.org This selective stabilization of different conformations depending on the kinase's activation state provides a structural basis for the differential binding affinities of this compound for 0P-ERK2 versus 2P-ERK2. nih.gov This phenomenon highlights how a high-affinity, slow-dissociation inhibitor can exploit the inherent dynamic properties of its target enzyme. nih.gov
| ERK2 Form | Apoenzyme State (L:R Ratio) | This compound-Bound State | Key Methyl Probes |
|---|---|---|---|
| Active (2P-ERK2) | ~20% L : ~80% R acs.orgpnas.org | 100% R nih.govpnas.orgnih.govnih.gov | I72, V143, L242 nih.gov |
| Inactive (0P-ERK2) | Predominantly L State pnas.org | L State (T conformer) nih.govpnas.org |
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Ligand-Induced Perturbations
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has provided complementary insights into the structural and dynamic changes in ERK2 induced by this compound binding. This technique measures the rate of deuterium (B1214612) exchange of backbone amide hydrogens, revealing regions of the protein that become more or less solvent-accessible upon ligand binding.
HDX-MS studies have shown distinct binding interactions for this compound with active versus inactive ERK2. pnas.orgnih.govproteopedia.org The binding of this compound to the active 2P-ERK2 leads to significantly stronger protection from deuterium uptake in specific regions compared to its binding to the inactive 0P-ERK2. pnas.orgnih.gov This increased protection is particularly notable in the DFG motif (residues 161-168), the P+1 segment (residues 191-198), and helix αF (residues 203-210). elifesciences.orgnih.gov
The extent of this protection from solvent exchange correlates directly with the formation of the R state, as observed in NMR experiments. pnas.orgnih.govproteopedia.org This suggests that this compound stabilizes a more compact and protected conformation in the active site and surrounding allosteric regions of 2P-ERK2. elifesciences.orgnih.gov These ligand-induced perturbations, propagated to distal regions like the P+1 segment, underscore the allosteric communication between the active site and substrate binding regions, which is selectively modulated by this compound. elifesciences.orgelifesciences.org
| Protein Region | Peptide Sequence | Observation upon this compound Binding to 2P-ERK2 |
|---|---|---|
| DFG Motif | 161-LKICDFGL-168 nih.gov | Stronger protection from deuterium uptake compared to GDC0994 nih.gov |
| P+1 Segment | 191-YRAPEIML-198 nih.gov | Greater HDX protection compared to GDC0994 nih.gov |
| Helix αF | 203-YTKSIDIW-210 nih.gov | Increased HDX protection compared to GDC0994 nih.gov |
X-ray Crystallography for High-Resolution Structural Determination of Protein-Ligand Complexes
X-ray crystallography has furnished high-resolution atomic structures of this compound in complex with both inactive and active forms of ERK2, providing a static yet detailed picture of the molecular interactions. These structures corroborate and complement the dynamic information obtained from NMR and HDX-MS.
The crystal structure of dually phosphorylated ERK2 (2P-ERK2) bound to this compound reveals significant conformational changes compared to the apoenzyme. pnas.org The binding of the inhibitor induces domain closure, bringing the N- and C-lobes of the kinase closer together. pnas.orgnih.govproteopedia.org This closed conformation aligns key active site residues, such as the catalytic Lys52-Glu69 salt bridge, in a manner that resembles a catalytically productive state, similar to that observed in the AMP-PNP-bound structure. pnas.org
| Complex | PDB ID | Key Structural Findings |
|---|---|---|
| 2P-ERK2 with Vertex-11e | 6OPK utoronto.ca | Domain closure, productive alignment of active site residues (e.g., Lys52-Glu69 salt bridge). pnas.org |
| 0P-ERK2 with Vertex-11e | 4QTE pnas.orgnih.gov | Inhibitor bound in the active site, but the kinase retains an inactive conformation. pnas.org |
Chemoproteomic Strategies for Isoform-Selective Profiling in Complex Proteomes
To understand the activity and selectivity of this compound in a more biologically relevant context, quantitative chemoproteomic strategies have been developed. These methods utilize active-site directed, activity-based probes coupled with quantitative mass spectrometry to directly measure the engagement of an inhibitor with its native target kinases within a complex cellular proteome. rsc.orghsulab.com
This approach was used to determine the potency and isoform selectivity of this compound (referred to as VX-11e in this research) against the closely related ERK1 and ERK2 isoforms. rsc.orghsulab.com By pre-treating soluble proteomes from A549 lung carcinoma cells with varying concentrations of this compound before labeling with an ATP acyl phosphate (B84403) probe, researchers could quantify the inhibitor's ability to compete for the active sites of native ERK1 and ERK2. rsc.org
The results demonstrated that this compound is a potent inhibitor of both isoforms in a cellular context, with nearly identical IC₅₀ values for ERK1 and ERK2. hsulab.com This chemoproteomic profiling provides crucial data that bridges the gap between recombinant enzyme assays and cellular activity, confirming potent target engagement in a native system and revealing that inactivation of over 90% of both ERK1 and ERK2 is necessary to achieve anti-proliferative effects. rsc.org
| Target Isoform | System | IC₅₀ (nM) | 95% Confidence Interval (nM) |
|---|---|---|---|
| ERK1 | A549 Proteome hsulab.com | 17 hsulab.com | 12–24 hsulab.com |
| ERK2 | A549 Proteome hsulab.com | 15 hsulab.com | 10–23 hsulab.com |
Chemical Synthesis and Structure Activity Relationship Sar Studies of Vertex 11e Analogs
Fragment-Based Approaches in the Discovery and Optimization of ERK1/2 Inhibitors
Fragment-based drug discovery (FBDD) has played a role in the identification and development of ERK1/2 inhibitors, including compounds related to Vertex 11e. This approach typically involves screening small molecule fragments that bind weakly to a target protein, followed by structure-guided growth or linking of these fragments to improve potency and selectivity. The fragment-based generation of ERK1/2 inhibitors has been described, involving X-ray crystallographic and biophysical fragment screening. acs.orgresearchgate.net This initial screening is followed by structure-guided optimization. acs.org This process allowed for the growth of fragments from the hinge region of the kinase into a pocket proximal to the C-α helix, ultimately yielding highly potent ERK1/2 inhibitors with favorable kinome selectivity. acs.org
Structure-Guided Optimization Strategies Leading to Potent Analogs
Structure-guided design has been a crucial strategy in the optimization of ERK inhibitors, building upon insights gained from structural information of inhibitor-bound kinase complexes. The discovery of a conformational change in a lead compound when bound to ERK2, relative to anti-target GSK3, enabled a structure-guided approach for selectivity optimization. acs.orgresearchgate.net This strategy was instrumental in the identification of 11e (this compound) as a potent, selective, and orally bioavailable inhibitor of ERK. acs.orgresearchgate.net X-ray crystal structures of ERK2 in complex with inhibitors provide critical information about binding modes and interactions, guiding the design of improved analogs. pnas.orgelifesciences.orgebi.ac.uk These structures reveal systematic shifts in key regions of the kinase, such as the Gly loop and helix αC, mediated by specific interactions like Tyr-Tyr ring stacking and the conserved Lys-Glu salt bridge. pnas.org Such structural insights inform the modification of inhibitor scaffolds and substituents to enhance potency, selectivity, and desired binding characteristics. Structure-guided strategies have also been applied in the development of potent bivalent ERK inhibitors, representing another avenue for developing this compound analogs. researchgate.net
Identification of Novel Conformation-Selective Molecules Similar to this compound
A key characteristic of this compound is its ability to induce conformational selection in ERK2. Active, dual-phosphorylated ERK2 (2P-ERK2) undergoes a global exchange between at least two conformational states, referred to as 'L' and 'R'. pnas.orgelifesciences.orgelifesciences.orgnih.govresearchgate.netnih.gov The R state is associated with a catalytically productive ATP-binding mode. pnas.orgelifesciences.orgelifesciences.orgnih.govnih.gov this compound is an ATP-competitive inhibitor that exhibits properties of conformation selection for the R-state, effectively shifting the L↔R equilibrium completely towards the R conformation when bound to 2P-ERK2. pnas.orgelifesciences.orgelifesciences.orgnih.govresearchgate.netnih.gov This is in contrast to other inhibitors like SCH772984, which shifts the equilibrium to the L-state, or GDC0994, which allows exchange similar to the apoenzyme. pnas.orgelifesciences.orgelifesciences.orgnih.govresearchgate.netnih.gov
Research using techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and NMR spectroscopy has been crucial in classifying the conformational selection properties of various ERK inhibitors. elifesciences.orgelifesciences.orgnih.govnih.govresearchgate.net Studies surveying panels of ATP-competitive ERK inhibitors have identified numerous novel molecules that, despite varying chemistries, share the property of R-state selection similar to this compound. elifesciences.orgelifesciences.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net These inhibitors reveal effects propagated to distal regions of the kinase, including the P+1 segment, helix αF, and helix αL16, highlighting the allosteric coupling between the active site and other parts of the protein. pnas.orgelifesciences.orgnih.govresearchgate.net
This compound's differential binding affinity to inactive (0P) and active (2P) ERK2, where it favors the R conformer in 2P-ERK2, provides a structural basis for its conformation-selective properties. acs.org This selective recognition explains its stronger binding to 2P-ERK2 compared to 0P-ERK2. nih.govacs.org
Conformational States Induced by ERK Inhibitors
| Inhibitor | Effect on 2P-ERK2 L↔R Equilibrium | References |
| This compound | Shifts completely to R-state | pnas.orgelifesciences.orgelifesciences.orgnih.govresearchgate.netnih.gov |
| SCH772984 | Shifts completely to L-state | pnas.orgelifesciences.orgelifesciences.orgnih.govresearchgate.netnih.gov |
| GDC0994 | Maintains equilibrium (similar to apoenzyme) | pnas.orgelifesciences.orgelifesciences.orgnih.govresearchgate.netnih.gov |
| BVD523 (Ulixertinib) | Shifts completely to R-state | elifesciences.orgelifesciences.orgnih.govnih.govresearchgate.net |
Data from NMR spectroscopy, specifically 2D 13C–1H HMQC spectra, has been used to monitor the shifts in methyl peaks of key residues (e.g., I72, V143, L242) that report on the T and R conformers of ERK2. elifesciences.orgnih.govresearchgate.netacs.orgnih.gov These studies visually demonstrate how this compound binding to 2P-ERK2 stabilizes the R conformer. acs.orgnih.gov
Representative NMR Data (Illustrative based on search results)
| Residue | Conformational State | Chemical Shift Perturbation upon this compound Binding to 2P-ERK2 | References |
| I72 | R | Significant shift indicating R-state stabilization | elifesciences.orgnih.govresearchgate.netnih.gov |
| V143 | R | Significant shift indicating R-state stabilization | acs.orgnih.gov |
| L242 | R | Significant shift indicating R-state stabilization | elifesciences.orgnih.govresearchgate.netnih.gov |
Note: Specific chemical shift values are not consistently provided in the snippets, but the qualitative description of "significant changes" or "shifted completely to the R state" is reported.
General Synthetic Methodologies for this compound and Related Compounds
While detailed step-by-step protocols for the synthesis of this compound are not fully elaborated in the provided snippets, the literature indicates that general synthetic methodologies for pyrimidylpyrrole ERK inhibitors, the class to which this compound belongs, have been developed. acs.org Supporting information associated with publications describing the discovery and optimization of these inhibitors often contains additional synthetic procedures for this compound and related compounds/intermediates. acs.orgacs.org For example, the synthesis of a related analog, SCH-CPD336 (an analog of SCH772984), has been described following a US Patent. pnas.org This suggests that patent literature and supplementary materials accompanying key publications are valuable resources for detailed synthetic routes. The synthesis of related bivalent ERK inhibitors has also been reported. researchgate.net
The core structure of this compound, a pyrimidylpyrrole, implies synthetic strategies involving the construction and functionalization of these heterocyclic rings and the subsequent coupling with other molecular fragments, such as the substituted anilino group, the pyrrole (B145914) carboxamide, and the substituted phenylethanolamine moiety. nih.gov
Future Directions and Emerging Research Avenues for Vertex 11e
Unraveling Determinants for R-state Conformational Selection
While Vertex 11e is known to select for the R-state of 2P-ERK2, the precise structural features of the inhibitor that dictate this preference remain largely unknown. elifesciences.orgelifesciences.orgelifesciences.org Research is needed to identify the specific interactions and molecular determinants within this compound that drive its R-state conformational selection. Comparing the crystal structures of 2P-ERK2 in complex with this compound (100% R-state) and inhibitors that favor other states, such as SCH772984 (0% R-state) and GDC0994 (80% R-state), has been attempted but has yielded inconclusive results regarding the specific features responsible for R-state selection. elifesciences.org Further studies utilizing techniques such as structure-activity relationship analysis, advanced simulation methods, and co-crystallography with modified this compound analogs could help elucidate these determinants. Understanding these features is crucial for the rational design of future inhibitors with desired conformational selectivity profiles.
Exploiting Conformational Selection to Modulate Protein Docking Interfaces for ERK Substrates and Effectors
The conformational state of ERK2, particularly the activation loop and surrounding regions like the P+1 segment, forms part of the interface for substrate and effector binding. elifesciences.orgelifesciences.org The R-state, stabilized by this compound, is associated with a catalytically productive ATP-binding mode and involves movements of the activation loop that are allosterically coupled to the kinase active site. elifesciences.orgelifesciences.orgnih.gov This suggests that the conformational selection properties of this compound could be exploited to modulate the protein docking interface used by ERK substrates and effectors. elifesciences.orgelifesciences.orgnih.govdntb.gov.uaomicsdi.org
Future research could focus on how this compound-induced R-state stabilization impacts the binding affinity and interaction dynamics of various ERK substrates and effectors. Techniques such as structural biology (e.g., cryo-EM or X-ray crystallography of ERK2-Vertex 11e-substrate/effector complexes), binding assays, and functional studies assessing substrate phosphorylation or effector recruitment in the presence of this compound could provide valuable insights. Understanding how R-state stabilization influences these interactions could pave the way for developing compounds that allosterically modulate ERK signaling by targeting the docking interface rather than solely the ATP-binding site.
Development of Next-Generation Kinase Inhibitors Based on this compound-Derived Insights
This compound's mechanism of action, involving R-state conformational selection and slow dissociation kinetics, presents a valuable paradigm for the development of next-generation ERK inhibitors. pnas.orgnih.govacs.org Its ability to preferentially bind the active form of ERK2 and induce a specific conformational state highlights the potential of targeting kinase dynamics in addition to the traditional approach of competing with ATP. acs.org
Future efforts in kinase inhibitor design can leverage the insights gained from studying this compound. This includes designing compounds that specifically target and stabilize the R-state or other desired conformational states of ERK. Investigating the structural features of this compound responsible for its slow dissociation rate could also inform the design of inhibitors with prolonged target occupancy, potentially leading to more sustained pharmacological effects. acs.org Furthermore, understanding how acquired resistance mutations, such as those in the Gly-rich loop (e.g., Y36H and G37C), affect this compound binding and conformational selection could guide the development of inhibitors effective against resistant ERK variants. bdjn.org
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Vertex 11e’s biochemical mechanisms?
- Methodology :
Identify variables : Define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, binding affinity) specific to this compound’s properties .
Refine scope : Avoid broad terms like "study effects"; instead, specify mechanisms (e.g., "How does pH modulate this compound’s inhibition of Enzyme X?"). Use literature reviews to identify gaps .
Test feasibility : Ensure the question is resolvable within resource constraints (e.g., lab equipment, time) .
Q. What are key considerations in designing experiments to test this compound’s physicochemical properties?
- Methodology :
Control variables : Use a randomized block design to isolate variables (e.g., solvent polarity, thermal stability) and minimize confounding factors .
Replication : Conduct triplicate trials to assess reproducibility and reduce measurement errors .
Safety protocols : Address hazards (e.g., toxicity, flammability) through risk assessments and institutional guidelines .
Q. What methodologies ensure reliable data collection when analyzing this compound’s molecular interactions?
- Methodology :
Technique selection : Use isothermal titration calorimetry (ITC) for binding affinity or NMR for structural dynamics, depending on the research goal .
Data sufficiency : Predefine sample sizes using power analysis to avoid underpowered results .
Calibration : Regularly validate instruments (e.g., spectrophotometers) with reference standards to ensure accuracy .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodology :
Error analysis : Quantify uncertainties in computational models (e.g., DFT approximations) and experimental measurements (e.g., instrumental drift) .
Cross-validation : Compare results across multiple methods (e.g., molecular dynamics simulations vs. kinetic assays) to identify systematic biases .
Hypothesis refinement : Re-examine assumptions (e.g., solvent effects, protonation states) that may differ between models and lab conditions .
Q. What advanced statistical methods are suitable for analyzing variability in this compound’s dose-response data?
- Methodology :
Non-linear regression : Fit sigmoidal curves using Hill equation models to estimate EC50 values and cooperativity .
Bayesian inference : Incorporate prior knowledge (e.g., historical data on analogous compounds) to improve parameter estimation in sparse datasets .
Multivariate analysis : Apply PCA or clustering to identify outliers or hidden patterns in high-throughput screening data .
Q. How to integrate multi-omics data to study this compound’s systemic effects in biological models?
- Methodology :
Data harmonization : Use platforms like KNIME or Galaxy to align transcriptomic, proteomic, and metabolomic datasets .
Network analysis : Construct interaction networks (e.g., protein-protein or metabolic pathways) to identify this compound’s nodal targets .
Collaborative frameworks : Leverage virtual research environments (VREs) for real-time data sharing and interdisciplinary collaboration .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
